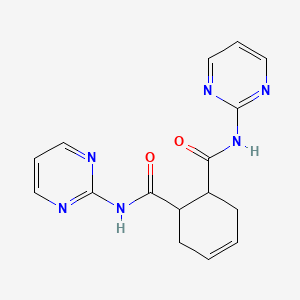![molecular formula C22H29NOS B3140768 N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide CAS No. 478041-22-4](/img/structure/B3140768.png)
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide
Übersicht
Beschreibung
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide, also known as PCPDT, is a synthetic compound that belongs to the family of thiophene-based compounds. PCPDT has gained attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide acts as a semiconductor material in various electronic devices due to its ability to transport charge carriers. In OFETs, this compound acts as a channel material, enabling the flow of electrons. In OPVs, this compound acts as an electron donor, absorbing light and generating charge carriers. In OLEDs, this compound acts as an emitter, producing light when an electric current is applied. In biosensors, this compound acts as a sensing material, detecting changes in the electrical properties of the material when exposed to various biomolecules.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in electronic devices and biosensors. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high solubility in common organic solvents, ease of synthesis, and ability to form thin films. However, this compound also has some limitations, including its relatively low thermal stability and sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide research, including:
1. Developing new synthesis methods to improve the yield and purity of this compound.
2. Studying the biochemical and physiological effects of this compound in more detail, including its potential anti-inflammatory and anti-cancer properties.
3. Exploring new applications for this compound in biosensors, such as detecting specific biomolecules or pathogens.
4. Investigating the use of this compound in hybrid organic-inorganic materials, such as perovskite solar cells.
5. Improving the thermal stability and air/moisture resistance of this compound for use in electronic devices.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various fields, including organic electronics, optoelectronics, and biosensors. This compound acts as a semiconductor material, enabling the flow of charge carriers in electronic devices and detecting changes in electrical properties in biosensors. While this compound has several advantages for lab experiments, it also has some limitations, including its relatively low thermal stability and sensitivity to air and moisture. There are several future directions for this compound research, including developing new synthesis methods, exploring new applications, and improving its thermal stability and resistance to air and moisture.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. This compound has been used as a semiconductor material in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in biosensors, due to its ability to detect various biomolecules.
Eigenschaften
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOS/c1-2-3-4-6-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23-22(24)21-7-5-16-25-21/h5,7,12-18H,2-4,6,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBZIDFUVHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)
![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)


![5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140755.png)
![2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile](/img/structure/B3140758.png)
![Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B3140765.png)
![4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B3140772.png)
![(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B3140775.png)
![1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3140782.png)
![Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate](/img/structure/B3140788.png)